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DL-Thyroxine

Cat. No.: B1579488
M. Wt: 776.87
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Thyroxine is a useful research compound. Molecular weight is 776.87. The purity is usually 95%.
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Properties

Molecular Weight

776.87

Origin of Product

United States

Contextualizing Dl Thyroxine Within the Broader Field of Thyroid Hormone Biochemistry

DL-Thyroxine is a synthetic, racemic mixture of the two enantiomers of the thyroid hormone thyroxine (T4). wikipedia.org In the broader context of thyroid hormone biochemistry, thyroxine (T4) and triiodothyronine (T3) are the two primary hormones produced by the thyroid gland that are crucial for regulating metabolism. wikipedia.orgclevelandclinic.org These hormones are synthesized from tyrosine residues on the protein thyroglobulin, a process that involves the incorporation of iodine. wikipedia.orgcusabio.com The synthesis of thyroid hormones is a multi-step process that occurs in the follicular cells of the thyroid gland. cusabio.com

The major form of thyroid hormone circulating in the blood is T4, which has a longer half-life than T3. wikipedia.org While T4 is considered a prohormone, it can be converted to the more biologically active T3 in peripheral tissues by enzymes called deiodinases. wikipedia.orgnih.gov This conversion is a critical step in thyroid hormone action, as T3 is three to five times more potent than T4. wikipedia.org Thyroid hormones exert their effects by binding to nuclear receptors, which in turn regulate the transcription of a wide array of genes involved in metabolism, growth, and development. wikipedia.orgnih.gov

The metabolism of thyroid hormones occurs through several pathways, including deiodination, glucuronidation, and sulfation. nih.gov Deiodination, carried out by three types of deiodinases (D1, D2, and D3), is the most significant of these pathways. nih.gov D1 and D2 convert T4 to T3, while D3 inactivates both T4 and T3. nih.gov The study of this compound in a research setting allows for the investigation of the biochemical pathways of both the naturally occurring L-thyroxine and its synthetic enantiomer, D-thyroxine, providing insights into the stereospecificity of the enzymes and receptors involved in thyroid hormone function.

Significance of Enantiomeric Forms in Fundamental Biological and Chemical Research

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. musechem.comsolubilityofthings.com This property, known as chirality, is a fundamental concept in both biology and chemistry because biological systems, such as enzymes and receptors, are themselves chiral. musechem.combiyokimya.vet Consequently, enantiomers of a chiral molecule can exhibit markedly different biological activities. quicktakes.ionumberanalytics.com One enantiomer may produce a desired therapeutic effect, while the other may be inactive or even cause adverse effects. biyokimya.vetnih.gov

The study of enantiomeric forms is crucial in several key areas of research:

Pharmacology and Drug Development: Understanding the distinct pharmacological and toxicological profiles of each enantiomer is critical. nih.govslideshare.net For many chiral drugs, only one enantiomer is responsible for the therapeutic activity. longdom.org The development of single-enantiomer drugs can lead to improved efficacy, better safety profiles, and more predictable pharmacokinetics. nih.govpsychiatrist.com

Biochemistry and Molecular Biology: Investigating how different enantiomers interact with chiral biological molecules like proteins and nucleic acids helps to elucidate the mechanisms of molecular recognition. numberanalytics.com This is fundamental to understanding enzyme catalysis, receptor binding, and other biological processes. quicktakes.io

Synthetic and Analytical Chemistry: The separation and synthesis of pure enantiomers are significant challenges in chemistry. rroij.com Research in this area focuses on developing new methods for chiral separation, such as chiral chromatography, and asymmetric synthesis to produce enantiomerically pure compounds. rroij.comtaylorandfrancis.com

The differential effects of enantiomers are well-documented. For instance, while L-thyroxine is the biologically active hormone, D-thyroxine has been reported to have some effects, such as antioxidant activity. acs.orgd-nb.info The investigation of such differences provides valuable information on the stereochemical requirements of biological targets.

Historical Milestones in the Isolation, Structure Elucidation, and Early Synthesis of Thyroxine Isomers

Elucidation of Thyroxine Enantiomeric Structures and Chirality

Thyroxine, also known as T4, is a chiral molecule due to the presence of a stereocenter at the alpha-carbon of the alanine (B10760859) side chain. researchgate.net This chirality gives rise to two non-superimposable mirror images called enantiomers: L-thyroxine and D-thyroxine. oercommons.orgoup.com These enantiomers have identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. oup.com L-thyroxine is the naturally occurring and biologically active form of the hormone, while D-thyroxine exhibits significantly different physiological effects. oercommons.orgup.pt

The three-dimensional structure of thyroxine has been elucidated through techniques such as X-ray crystallography. iucr.orgcdnsciencepub.com These studies have revealed the precise spatial arrangement of the atoms, including the conformation of the two phenyl rings and the alanine side chain. ufjf.brcdnsciencepub.com The structural composition of the thyroxine molecule in its ground state is characterized by the two rings being rotated approximately 90 degrees relative to each other. ufjf.br

Table 1: Chemical and Physical Properties of DL-Thyroxine

PropertyValue
Molecular FormulaC15H11I4NO4
Molecular Weight776.87 g/mol
Melting Point235-236 °C
Boiling Point576.3±50.0 °C at 760 mmHg
Density2.6±0.1 g/cm3
Data sourced from Chemsrc. chemsrc.com

Differential Interactions of L-Thyroxine and D-Thyroxine with Biomolecules and Biological Systems at the Molecular Level

The different three-dimensional shapes of L-thyroxine and D-thyroxine lead to distinct interactions with chiral biological macromolecules such as enzymes and receptors. oup.comup.pt Biological systems are inherently chiral, composed of L-amino acids and D-sugars, which allows them to differentiate between the enantiomers of chiral molecules. up.pt

L-thyroxine is the primary hormone secreted by the thyroid gland and is converted in peripheral tissues to the more potent triiodothyronine (T3) by deiodinase enzymes. researchgate.netmdpi.com This conversion is a key step in regulating metabolism. physiology.org The interaction of L-thyroxine with transport proteins like thyroxine-binding globulin (TBG), transthyretin, and albumin is crucial for its distribution throughout the body. researchgate.netpnas.org Human serum albumin, for instance, has been found to have multiple binding sites for thyroxine. pnas.org

In contrast, D-thyroxine has different interactions and metabolic pathways. For example, the conversion of thyroxine to triiodothyronine can be inhibited by the (R)-enantiomer of propranolol, highlighting a stereospecific interaction. acs.org The differential interactions extend to how the enantiomers are absorbed, metabolized, and excreted, a field of study known as stereoselective pharmacokinetics. up.pt

Stereoselective Recognition Mechanisms in Receptor Binding and Enzymatic Processes

The biological effects of thyroxine are mediated through its binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. physiology.orgcymitquimica.com The binding of a hormone to its receptor is a highly specific process, often described by a "lock and key" model, where the three-dimensional shape of the molecule is critical for a proper fit. up.pt

The chiral recognition of thyroxine enantiomers by its receptor is a prime example of stereoselectivity. The receptor has a specific three-dimensional binding pocket that is complementary to the shape of L-thyroxine, the eutomer (the more active enantiomer). up.pt This allows for multiple points of interaction, leading to a stable complex and subsequent biological response. The distomer, D-thyroxine, with its different spatial arrangement, cannot bind as effectively to the receptor, resulting in a significantly weaker or different biological activity. up.pt This principle of chiral recognition, where a receptor preferentially binds to one enantiomer over the other, is a fundamental concept in pharmacology and toxicology. up.ptmdpi.com

Enzymatic processes involved in thyroid hormone metabolism also exhibit stereoselectivity. The deiodinase enzymes that convert T4 to T3 are specific for the L-enantiomer. nikicleuet.comguidetopharmacology.org These enzymes are selenoproteins that remove an iodine atom from the thyroxine molecule. guidetopharmacology.org The precise orientation of the substrate (L-thyroxine) within the enzyme's active site is necessary for the catalytic reaction to occur efficiently.

Strategies for Racemic this compound Synthesis

The first successful chemical synthesis of thyroxine was accomplished in 1927 by British chemists Charles Harington and George Barger. quora.comnih.gov This landmark achievement not only confirmed the structure of thyroxine, which had been previously isolated by Edward C. Kendall, but also provided a method to produce the compound in a laboratory setting. quora.comcohlife.org The synthesis yielded a racemic mixture, containing equal amounts of D- and L-thyroxine. cohlife.org

Harington's synthesis began with the creation of the diphenyl ether core of the molecule, followed by the introduction of the alanine side chain. acs.org A key step involved the condensation of 3,4,5-triiodonitrobenzene with p-methoxyphenol (p-hydroxyanisole). acs.org This was followed by a series of reactions to convert the nitro group to an amino group and then to a nitrile, which was ultimately hydrolyzed to form the alanine side chain. This multi-step process was a significant feat of organic synthesis for its time.

Later methods also focused on the construction of the thyronine nucleus. One notable approach involved the coupling of two tyrosine derivatives. For instance, the oxidative coupling of 3,5-diiodo-L-tyrosine derivatives was explored. google.com However, these early methods often faced challenges with racemization, where the stereochemistry of the starting L-tyrosine was lost during the harsh reaction conditions, leading to the formation of the this compound mixture. cohlife.orgrsc.org The inherent difficulty in preventing racemization under various synthetic conditions, such as during hydrolysis of intermediates like hydantoins, was a persistent issue. rsc.org

The racemic mixture, this compound, was found to have approximately half the biological potency of the naturally occurring L-thyroxine, as the D-isomer possesses significantly less physiological activity. cohlife.org This highlighted the need for methods that could selectively produce the more active L-enantiomer.

Enantioselective Synthesis Approaches for Thyroxine Isomers and Analogues

The development of enantioselective synthesis methods was a crucial step forward, allowing for the specific production of the biologically active L-thyroxine and its D-isomer for comparative studies. A major breakthrough came in 1949 when Chalmers and his colleagues devised a synthesis that started with L-tyrosine and successfully retained its optical activity throughout the process, yielding pure L-thyroxine. quora.comrsc.org

A key innovation in the Chalmers synthesis was the protection of the amino and carboxyl groups of L-tyrosine. cohlife.orgrsc.org The amino group was protected by acetylation, and the carboxyl group was protected by esterification. rsc.org This strategy prevented racemization during the subsequent iodination and coupling reactions. cohlife.org This method provided a high yield of 26% for the pure L-isomer. cohlife.orgrsc.org

More recent synthetic strategies have continued to refine the enantioselective synthesis of thyroxine and its analogues. Modern techniques often employ metal-catalyzed cross-coupling reactions to form the diaryl ether bond, a key structural feature of thyroxine. For example, copper-catalyzed coupling reactions of arylboronic acids and phenols (Chan-Lam coupling) have been utilized for the efficient and racemization-free synthesis of the thyroxine core. researchgate.netnih.gov

The synthesis of various thyroxine analogues has also been a significant area of research. These analogues, with modifications to the thyronine backbone, are instrumental in probing the structure-activity relationships of thyroid hormones. oncohemakey.comnih.gov For instance, analogues with different substituents on the aromatic rings have been synthesized to study their binding affinity to thyroid hormone receptors. nih.govnih.gov The development of flexible synthetic routes, such as those utilizing Suzuki cross-coupling, allows for the introduction of a wide variety of functional groups at specific positions on the thyroxine molecule. nih.gov

Preparation of Labeled Thyroxine Analogues for Mechanistic Studies

To investigate the metabolism, transport, and mechanism of action of thyroxine, researchers rely on isotopically labeled analogues. These molecules, which contain heavy isotopes of elements like carbon (¹³C) or hydrogen (³H), or radioactive isotopes like iodine-125 (B85253) (¹²⁵I), can be traced and quantified in biological systems. nih.govnih.gov

The synthesis of stable isotope-labeled thyroxine, such as ¹³C₉-¹⁵N-T₄, has been developed for use in metabolic studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods allow for the precise tracking of the hormone and its metabolites without the complications associated with radioactivity. nih.gov A common strategy for synthesizing ¹³C-labeled thyroxine involves starting with a commercially available labeled precursor, such as ¹³C₉-¹⁵N-L-tyrosine. nih.gov This labeled tyrosine is then carried through a multi-step synthesis, similar to the enantioselective routes, involving protection of functional groups, iodination, and coupling to form the final labeled thyroxine molecule. nih.gov

Radiolabeled thyroxine, particularly with ¹²⁵I, has been instrumental in studying the binding of the hormone to its receptors and transport proteins. researchgate.net Methods have been developed for the synthesis of high specific activity [¹²⁵I]thyroxine. researchgate.net One such method involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. researchgate.net The resulting labeled thyroxine can then be purified using techniques like ion-exchange chromatography. researchgate.net

Furthermore, methods for the separation and quantification of radiolabeled thyroid hormones from biological samples, such as plasma, have been established. These methods often involve solid-phase extraction to isolate the hormones, followed by techniques like ion-pair reversed-phase chromatography for separation and a radiochromatographic detector for quantification. nih.gov

Derivatization Techniques for Structural Modification and Functional Probing in Research

Derivatization, the chemical modification of a molecule, is a powerful tool in thyroid hormone research. It is used to explore structure-activity relationships, develop new therapeutic agents, and create probes for studying biological processes. google.comoncohemakey.com

Numerous studies have focused on synthesizing thyroxine analogues with modified side chains or altered substitution patterns on the aromatic rings to understand the structural requirements for biological activity. oncohemakey.comnih.gov For example, modifications to the alanine side chain have been shown to impact the activity of the hormone. oncohemakey.com The synthesis of analogues with different halogen substituents (e.g., bromine instead of iodine) has also been explored. rsc.org

Derivatization is also employed to create functional probes. For instance, thyroxine can be modified to attach fluorescent tags or other reporter groups, allowing for visualization of its interaction with cellular components. The development of thyromimetics, compounds that mimic the action of thyroid hormones, often involves extensive derivatization to optimize their binding to specific thyroid hormone receptor isoforms. nih.gov

In the context of analytical chemistry, derivatization is used to enhance the detection of thyroxine and its metabolites. For example, dansyl chloride can be used to derivatize thyroid hormones, improving their sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.org This allows for the accurate quantification of very low concentrations of these compounds in biological samples. acs.org

Furthermore, derivatization techniques are crucial for the development of biosensors for thyroxine detection. For example, thyroxine can be immobilized on a sensor surface through chemical modification to create a platform for detecting its binding partners. nih.govacs.org Cyclodextrins have been used as a supramolecular scaffold to preconcentrate thyroxine on an electrode surface for electrochemical detection. mdpi.com

Molecular and Cellular Mechanisms of Thyroxine Isomer Action Non Clinical Focus

Thyroid Hormone Receptor (THR) Binding Dynamics and Selectivity for Thyroxine Enantiomers

Thyroid hormone actions are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. wikipedia.orgub.edu There are two major isoforms of TRs, TRα and TRβ, encoded by separate genes (THRA and THRB, respectively). creative-diagnostics.comfrontiersin.org These receptors have a characteristic structure consisting of a DNA-binding domain (DBD), a ligand-binding domain (LBD), a hinge domain, and a transactivation domain. wikipedia.org TRs bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the regulatory regions of target genes, typically as heterodimers with the retinoid X receptor (RXR). creative-diagnostics.comoup.com

The binding of thyroid hormones to the LBD of TRs is a critical step in initiating their genomic effects. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. wikipedia.orgmdpi.com The affinity of TRs for different thyroid hormone isomers varies significantly. L-triiodothyronine (T3) is the highest affinity natural ligand for TRs, binding with approximately 10- to 15-fold greater affinity than L-thyroxine (T4). nih.govmdpi.com This is largely due to the bulky 5'-iodine group on T4, which requires subtle structural adjustments within the LBD to accommodate it. nih.gov

Studies comparing the binding affinities of L-thyroxine and D-thyroxine to TRs have demonstrated a clear stereoselectivity. The naturally occurring L-isomer binds with significantly higher affinity than the D-isomer. This selectivity is crucial for the biological potency of thyroid hormones. While both enantiomers can interact with the receptor, the lower affinity of D-thyroxine results in a much-weaker activation of the genomic signaling pathway. Research comparing human and zebrafish TRβ found similar binding affinities for T3 and T4, suggesting a conserved binding mechanism across species. researchgate.net

LigandReceptor IsoformBinding Affinity (Ki)Species
L-Triiodothyronine (T3)TRβ0.40 nMZebrafish
L-Triiodothyronine (T3)TRβ0.49 nMHuman
L-Thyroxine (T4)TRβ6.7 nMZebrafish
L-Thyroxine (T4)TRβ6.8 nMHuman

This table presents the inhibitor constant (Ki) values, which are inversely proportional to binding affinity.

Co-regulator Recruitment and Transcriptional Modulation by Thyroxine Isomers in Model Systems

The transcriptional activity of thyroid hormone receptors is tightly regulated by their interaction with a suite of co-regulator proteins, broadly classified as corepressors and coactivators. nih.gov In the absence of a ligand, TRs bound to TREs are associated with corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR1) or Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT). wikipedia.orgnih.gov This complex actively represses the transcription of target genes. nih.gov

The binding of an agonist ligand, such as L-T3 or L-T4, to the TR's ligand-binding domain induces a significant conformational change. wikipedia.orgmdpi.com This change, particularly in a region known as helix 12, disrupts the binding surface for corepressors and creates a new surface for the recruitment of coactivator proteins. wikipedia.orgnih.gov Coactivators, such as those from the steroid receptor coactivator (SRC) family, then mediate the activation of gene transcription, often through histone acetylation and chromatin remodeling. frontiersin.orgmdpi.com

The ability of thyroxine isomers to modulate this process is directly related to their binding affinity and the specific conformational changes they induce in the receptor. L-thyroxine, despite its lower affinity compared to T3, acts as an agonist, promoting the dissociation of corepressors and the recruitment of coactivators. nih.gov D-thyroxine, due to its much lower binding affinity, is a significantly weaker agonist. Consequently, it is less effective at inducing the conformational changes required for efficient coactivator recruitment and subsequent transcriptional activation. This difference in co-regulator interaction underlies the differential biological potencies of the L- and D-enantiomers in genomic signaling pathways.

Enzymatic Biotransformation Mechanisms of Thyroxine Isomers in Isolated Systems

The biological activity of thyroxine is significantly modulated by its enzymatic biotransformation in peripheral tissues. drugbank.com The primary enzymes involved in this process are the iodothyronine deiodinases, a family of selenoenzymes that catalyze the removal of iodine atoms from the thyroxine molecule. wikipedia.orgnih.gov There are three main types of deiodinases:

Type 1 deiodinase (D1): Found primarily in the liver, kidney, and thyroid, D1 can remove iodine from both the outer (phenolic) and inner (tyrosyl) rings of thyroxine. It is involved in the production of circulating T3 and the clearance of reverse T3 (rT3). nih.gov

Type 2 deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 exclusively removes iodine from the outer ring of T4, converting it to the more potent T3. This intracellular conversion is a key mechanism for local control of thyroid hormone action. physiology.org

Type 3 deiodinase (D3): This is the primary inactivating deiodinase, removing iodine from the inner ring of T4 and T3 to produce the inactive metabolites rT3 and 3,3'-diiodothyronine (B1196669) (T2), respectively. nih.govfrontiersin.org

The stereochemistry of the thyroxine molecule can influence its susceptibility to deiodination. While the naturally occurring L-thyroxine is the primary substrate for these enzymes, studies have shown that D-thyroxine can also be a substrate, although the kinetics may differ. The conversion of T4 to T3 is a critical activation step, as T3 has a much higher affinity for nuclear thyroid hormone receptors. drugbank.comwikipedia.org

In addition to deiodination, thyroxine can undergo other metabolic transformations, such as conjugation with glucuronic acid or sulfate (B86663) in the liver, which increases its water solubility and facilitates its excretion. Another metabolic pathway is the deamination and decarboxylation of the alanine (B10760859) side chain to form acetic acid analogues like tetraiodothyroacetic acid (tetrac). nih.gov These biotransformation pathways collectively regulate the local and systemic availability of active thyroid hormone.

EnzymeAction on Thyroxine (T4)Primary ProductFunction
Type 1 Deiodinase (D1) Outer and Inner Ring DeiodinationT3 and rT3T3 production, rT3 clearance
Type 2 Deiodinase (D2) Outer Ring DeiodinationT3Local T3 production
Type 3 Deiodinase (D3) Inner Ring DeiodinationReverse T3 (rT3)Inactivation of T4

Metabolic Pathways and Biotransformation Studies of Thyroxine Isomers in Preclinical Contexts

Deiodination Pathways and Enantiomeric Specificity in in vitro and Animal Models

Deiodination is a critical step in thyroid hormone metabolism, involving the removal of iodine atoms from the thyroxine molecule. This process is catalyzed by a family of enzymes known as deiodinases (DIOs), which exhibit tissue-specific expression and have distinct substrate specificities. bioscientifica.comnih.gov There are three main types of deiodinases: DIO1, DIO2, and DIO3. nih.govjst.go.jp DIO1 and DIO2 are responsible for the outer ring deiodination (ORD) of thyroxine (T4) to produce the more biologically active 3,5,3'-triiodothyronine (T3). nih.govoup.com Conversely, DIO3 catalyzes the inner ring deiodination (IRD) of T4 to form the inactive metabolite reverse T3 (rT3), and also inactivates T3 to 3,3'-diiodothyronine (B1196669) (T2). nih.govoup.comuniprot.org

Preclinical studies using in vitro and animal models have demonstrated enantiomeric specificity in the deiodination of thyroxine isomers. Research in dogs has shown that D-thyroxine is metabolized more rapidly than L-thyroxine, with a greater excretion of radioactive iodide in the urine. oup.com This suggests a more rapid deiodination of the D-isomer. oup.com Specifically, deiodination from the alpha ring (phenolic ring) of D-thyroxine was found to be more rapid than that of L-thyroxine in dogs, leading to higher levels of conjugated D-3,3',5'-triiodothyronine and D-3,3'-diiodothyronine in bile and urine. oup.com This indicates that D-thyroxine is inactivated more quickly than its L-isomer in this animal model. oup.com

The liver and kidneys are the primary sites for deiodination. altmedrev.com The liver, in particular, plays a significant role in the conversion of T4 to T3 and the clearance of rT3. bioscientifica.comaltmedrev.com In vitro studies with rat and human hepatocytes have highlighted species differences in T4 metabolism, with deiodination being a favored pathway in humans compared to rats under baseline conditions. tandfonline.com

Table 1: Deiodinase Types and their Primary Functions

Deiodinase Type Primary Function Key Substrates Product(s)
DIO1 Both activation and inactivation; iodine recycling T4, rT3, sulfated iodothyronines T3, rT3, T2
DIO2 Activation T4 T3

| DIO3 | Inactivation | T4, T3 | rT3, T2 |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Thyroxine Isomer Metabolism in Research Systems

Conjugation reactions represent another major pathway for thyroxine metabolism, rendering the hormones more water-soluble and facilitating their excretion through bile and urine. oup.comoup.com The two primary conjugation reactions are glucuronidation and sulfation. frontiersin.orgfrontiersin.org These processes occur mainly in the liver and, to a lesser extent, in the kidneys. altmedrev.com

Glucuronidation involves the attachment of glucuronic acid to the phenolic hydroxyl group of thyroxine, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In rats, glucuronidation is a significant pathway for T4 metabolism, and induction of UGT enzymes can lead to increased biliary excretion of T4 glucuronide (T4G) and a subsequent decrease in circulating T4 levels. tandfonline.comfrontiersin.org Studies using rat and human liver microsomes have shown that UGT activity towards T4 is higher in rodents than in humans, suggesting a more prominent role for this pathway in rodent models. tandfonline.comtandfonline.com

Sulfation, the addition of a sulfate (B86663) group, is catalyzed by sulfotransferases (SULTs). nih.gov In humans, sulfation appears to be a more important pathway for thyroid hormone metabolism than in rats. tandfonline.comtandfonline.com Sulfation can accelerate the deiodination of iodothyronines by type I deiodinase and facilitate their excretion. frontiersin.org For instance, sulfated T4 and T3 are readily deiodinated by DIO1. nih.gov

In research systems, the balance between glucuronidation and sulfation can vary significantly between species. For example, in vitro studies with hepatocytes have shown that baseline T4 glucuronidation is greater in rats compared to humans. tandfonline.com Conversely, sulfation is suggested to be the preferred pathway for thyroid hormone metabolism in humans. tandfonline.com

Role of Specific Enzyme Systems in Thyroxine Isomer Biotransformation

The biotransformation of thyroxine isomers is orchestrated by specific enzyme systems, primarily the deiodinases and the phase II conjugation enzymes (UGTs and SULTs).

Deiodinases (DIOs): As previously mentioned, DIO1, DIO2, and DIO3 are selenoenzymes that control the activation and inactivation of thyroid hormones. nih.govfrontiersin.org

DIO1 is predominantly found in the liver, kidneys, and thyroid. bioscientifica.comnih.gov It can perform both outer and inner ring deiodination and is particularly effective at clearing rT3 and deiodinating sulfated iodothyronines. nih.gov

DIO2 is mainly expressed in the brain, pituitary, and brown adipose tissue. bioscientifica.comnih.gov It has a high affinity for T4 and is crucial for the local production of T3 in these tissues. nih.gov

DIO3 is highly expressed in fetal tissues, the placenta, and the adult brain, where it protects tissues from excessive T3 levels by inactivating both T4 and T3. bioscientifica.comnih.gov

UDP-Glucuronosyltransferases (UGTs): Several UGT isoforms are involved in thyroxine glucuronidation. In humans, UGT1A1 and UGT1A9 have been identified as key enzymes responsible for the glucuronidation of T4 and rT3. oup.com In rats, Ugt1a1 and Ugt1a6 are known to mediate T4 glucuronidation. researchgate.net Induction of these enzymes by xenobiotics can significantly increase T4 clearance. oup.com

Sulfotransferases (SULTs): The SULT family of enzymes also plays a role in thyroxine metabolism. In humans, SULT1E1 is known to conjugate thyroid hormones, a function not observed in rats. tandfonline.com Rodent SULT1B subfamily enzymes catalyze the sulfation of 3,5,3'-triiodothyronine. nih.gov

Table 2: Key Enzymes in Thyroxine Biotransformation

Enzyme Family Specific Enzyme(s) Function Primary Location(s)
Deiodinases DIO1, DIO2, DIO3 Activation/Inactivation via deiodination Liver, kidney, brain, pituitary, etc.
UDP-Glucuronosyltransferases UGT1A1, UGT1A9 (Human); Ugt1a1, Ugt1a6 (Rat) Inactivation via glucuronidation Liver

| Sulfotransferases | SULT1E1 (Human); SULT1B (Rodent) | Inactivation via sulfation | Liver, kidney, intestine, brain |

Interplay Between Deiodination and Conjugation in Thyroxine Metabolite Profiles

The metabolic fate of thyroxine is determined by the dynamic interplay between deiodination and conjugation pathways. tandfonline.comfrontiersin.orgtandfonline.com These pathways are not mutually exclusive and can influence each other, ultimately shaping the profile of thyroxine metabolites.

In some instances, conjugation can precede and facilitate deiodination. For example, sulfation of T4 and T3 significantly increases their susceptibility to inner ring deiodination by DIO1. nih.govoup.com This suggests that sulfation can act as a preparatory step for the irreversible degradation and clearance of thyroid hormones. frontiersin.org Glucuronidated iodothyronines, on the other hand, are not substrates for DIO1 and are primarily excreted in the bile. nih.govoup.com

The balance between these pathways can be altered by various factors, including exposure to xenobiotics. In rats, treatment with compounds that induce UGTs leads to increased T4 glucuronidation, enhanced biliary excretion, and a reduction in serum T4 levels. tandfonline.comoup.com This can, in turn, stimulate the hypothalamic-pituitary-thyroid axis. frontiersin.org

Species differences are also critical in determining the dominant metabolic pathway. As noted, preclinical models show that glucuronidation is a more significant pathway for T4 metabolism in rats, whereas deiodination and sulfation appear to be more favored in humans under normal physiological conditions. tandfonline.comtandfonline.com These differences are crucial to consider when extrapolating findings from animal models to human physiology. The resulting metabolite profile, therefore, reflects the combined activities of deiodinases, UGTs, and SULTs in a given species and physiological state.

Advanced Analytical Methodologies for Thyroxine Enantiomers in Research

Chromatographic Separation Techniques for Thyroxine Isomers (e.g., Chiral HPLC, SFC, CE)

Chromatographic methods are fundamental for the separation of thyroxine isomers. High-Performance Liquid Chromatography (HPLC) is a predominant technique, with several approaches developed for effective enantioseparation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for separating thyroxine enantiomers. acs.org This can be achieved through two main strategies: direct and indirect separation.

Direct methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.net

Chiral Stationary Phases (CSPs): Several types of CSPs have proven effective. Teicoplanin-based columns, such as Chirobiotic T, are widely used in reversed-phase mode, often achieving baseline separation. tandfonline.comresearchgate.net For instance, a mobile phase of methanol (B129727) and 0.1% triethylammonium (B8662869) acetate (B1210297) at pH 4.0 can yield a resolution factor (RS) greater than 3.0. tandfonline.com Crown ether-derived CSPs, like those based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have also demonstrated high separation factors for thyroxine enantiomers. psu.edunih.gov Additionally, quinine-derived and protein-based CSPs, such as those derived from ovomucoid, have been successfully applied. researchgate.netpsu.edu

Chiral Mobile Phase Additives (CMPAs): This approach involves adding a chiral selector to the mobile phase to form transient diastereomeric complexes with the thyroxine enantiomers, which are then separated on a conventional achiral column. researchgate.net A common system employs L-proline and copper(II) ions in the mobile phase. researchgate.netnih.gov The elution order of the enantiomers can be reversed by inverting the chirality of the mobile phase additive (e.g., using D-proline instead of L-proline). researchgate.net

Indirect methods involve derivatizing the thyroxine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net For example, coupling with L-leucine allows for the separation of the resulting diastereomers by reversed-phase liquid chromatography. researchgate.net

Supercritical Fluid Chromatography (SFC): While less commonly cited specifically for thyroxine enantiomers in the provided context, SFC is a powerful chiral separation technique known for its high efficiency and speed, representing a potential area for further development in thyroxine analysis.

Capillary Electrophoresis (CE): CE offers high efficiency and requires minimal sample volume, making it a valuable tool for separating thyroxine and its related compounds. researchgate.netmdpi.com For enantiomeric separation, chiral selectors are added to the background electrolyte. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been used to separate a range of thyroid hormones and their derivatives. mdpi.com For instance, after derivatization with fluorescein (B123965) isothiocyanate (FITC), thyroid hormones can be separated in under 10 minutes using a background electrolyte containing sodium tetraborate (B1243019) and sodium dodecyl sulphate (SDS). mdpi.com CE can be coupled with various detectors, including amperometric detection and laser-induced fluorescence (LIF), to enhance sensitivity. researchgate.netnih.gov

Spectroscopic Characterization of Thyroxine Isomers and Metabolites (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of thyroxine isomers and their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of thyroxine and its related compounds. While not a primary technique for routine quantification due to lower sensitivity compared to mass spectrometry, it is invaluable for confirming the structure of newly identified impurities and metabolites. acs.org

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of thyroxine and its metabolites in complex biological matrices. sigmaaldrich.comnih.gov This technique offers superior specificity over immunoassays. sigmaaldrich.com

LC-MS/MS for Metabolite Profiling: Researchers have developed comprehensive LC-MS/MS methods to simultaneously measure a wide array of thyroid hormones and their metabolites. endocrine-abstracts.orgbioscientifica.com For example, a method was developed to analyze twelve different thyroid hormone metabolites, including various iodothyronines and thyroacetic acids, in a single 7-minute run. endocrine-abstracts.org Another method successfully quantified nine thyronines and six thyronamines from cell culture extracts. plos.org

High-Resolution Mass Spectrometry (HRMS): UHPLC coupled with HRMS has been employed for the rapid and comprehensive impurity profiling of synthetic thyroxine. acs.org This approach allowed for the detection and structural elucidation of 71 impurities, 47 of which were previously unknown. acs.org The high mass accuracy of HRMS aids in determining molecular formulas, and multistage mass spectrometry (HRMSn) provides detailed structural fragments for identification. acs.org

Ionization Techniques: Electrospray ionization (ESI) is commonly used, and analytes can be monitored in either positive or negative ion mode. researchgate.net For instance, in one study, [M+H]+ ions were monitored for positive ion detection, while [M-H]- ions were used for negative ion detection. researchgate.net

Immunoassays and Biosensors for Research-Grade Thyroxine Quantification (Non-Clinical)

While LC-MS/MS is often preferred for its specificity, immunoassays and biosensors remain important tools in research for the quantification of thyroxine, especially in high-throughput screening applications.

Immunoassays: Research-grade immunoassays are typically based on the competitive binding principle, where thyroxine in a sample competes with a labeled form of thyroxine for a limited number of antibody binding sites. nih.govtandfonline.com

Formats: These assays can be configured in various formats. For example, a competitive ultramicro-ELISA was developed using a T4-β-Galactosidase conjugate and monoclonal antibodies immobilized on plates. nih.gov

Coupling with Separation Techniques: Immunoassays can be coupled with capillary electrophoresis (CE-IA) to separate free from bound labeled antigen, offering rapid analysis times. nih.govnih.gov In one such method, the separation of free and bound fluorescein-labeled T4 was achieved in about 15 seconds in a microchip format. nih.gov

Multiplexed Immunoassays: Methods have been developed for the simultaneous detection of thyroxine and other related hormones, like thyroid-stimulating hormone (TSH). niscpr.res.in A radiometric multiplexed immunoassay used antibodies spotted on a microporous membrane with 125I-labeled tracers for detection. niscpr.res.in

Biosensors: The development of novel biosensors for thyroxine quantification is an active area of research, aiming for high sensitivity and simplicity.

Surface-Enhanced Raman Scattering (SERS): SERS-based platforms using plasmonic nanoparticles (e.g., silver nanoparticles) have been developed for the label-free detection of thyroxine. mdpi.com These methods have demonstrated high sensitivity, with limits of detection reported in the picomolar (pM) range, which is more sensitive than some chromatographic techniques. mdpi.com

Electrochemical Biosensors: Electrochemical methods, often combined with immunoassays, offer another sensitive detection strategy. A capillary electrophoretic enzyme immunoassay with electrochemical detection (CE-EIA-ED) achieved a very low limit of detection for thyroxine (3.8 x 10⁻⁹ mol/L) by using horseradish peroxidase as an enzyme label for signal amplification. nih.gov

Sample Preparation Strategies for Biological Matrices in Academic Research Settings

Effective sample preparation is a critical and often challenging step in the analysis of thyroxine from complex biological matrices like plasma, serum, and tissue. ijpsjournal.comnih.gov The primary goals are to remove interfering substances such as proteins and lipids, and to concentrate the analyte of interest. ijpsjournal.com

Protein Precipitation (PP): This is a common first step to remove the bulk of proteins from plasma or serum samples. ijpsjournal.comamericanpharmaceuticalreview.com Solvents like methanol or acetonitrile (B52724) are frequently used. sigmaaldrich.comresearchgate.net Zinc chloride can also be added to aid in precipitation. sigmaaldrich.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes based on their differential solubility in two immiscible liquid phases. nih.govorganomation.com It is often used following protein precipitation to further clean up the sample. acs.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. ijpsjournal.comchromatographyonline.com It utilizes a solid sorbent packed in a cartridge to selectively retain the analyte while interferences are washed away.

Online SPE: This approach integrates the SPE process directly with the LC system, allowing for automation and high throughput. sigmaaldrich.comcerilliant.com An online SPE-LC/MS method can use a trapping column (e.g., RP-Amide or C8) to capture thyroid hormones from the prepared sample before they are eluted onto the analytical column for separation. sigmaaldrich.comresearchgate.net

Offline SPE: In this conventional approach, the extraction is performed separately before LC-MS analysis. nih.govbioscientifica.com Mixed-mode SPE cartridges are often employed for the extraction of thyroid hormones. obrnutafaza.hr

HybridSPE®: This technique combines protein precipitation and SPE in a single device, simplifying the workflow for removing proteins and phospholipids. au.dk

The choice of sample preparation strategy depends on the specific biological matrix, the analytical technique being used, and the desired level of sensitivity and throughput. americanpharmaceuticalreview.com

Development of Novel Analytical Approaches for Thyroxine Enantiomeric Purity and Quantification

Research continues to drive the development of more rapid, sensitive, and efficient analytical methods for thyroxine enantiomers. The focus is on improving enantioselective separation and achieving lower detection limits. researchgate.netresearchgate.net

Advanced HPLC Methods: The development of new chiral stationary phases and the optimization of mobile phase compositions are ongoing efforts to enhance the resolution and speed of chiral HPLC separations. researchgate.nettandfonline.com Ultrahigh-performance liquid chromatography (UHPLC) is increasingly used to achieve faster analyses and higher efficiency. acs.org

Hyphenated Techniques: The coupling of high-efficiency separation techniques with highly sensitive detectors, such as UHPLC-HRMS, represents a powerful approach for comprehensive analysis. acs.orgijpsnonline.com These methods allow not only for the quantification of the main enantiomers but also for the detection and identification of trace-level impurities and degradation products. acs.org

Novel Derivatization Reagents: For indirect chiral separations, new chiral derivatization reagents are being explored to improve the separation of diastereomers and enhance detection sensitivity in LC-MS. researchgate.net For example, a chiral isothiocyanate reagent has been used for the LC-ESI-MS analysis of D- and L-thyroxine. researchgate.net

Miniaturization and Automation: There is a trend towards miniaturized systems, such as micro-HPLC and microchip-based capillary electrophoresis, which reduce sample and solvent consumption and can increase throughput. nih.govnih.gov Automation of sample preparation, for instance through online SPE, is also a key area of development to improve reproducibility and efficiency. sigmaaldrich.com

These advancements are crucial for supporting research in pharmacology and endocrinology, enabling a more detailed understanding of the enantiomer-specific actions and metabolism of thyroxine.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Modification of the Thyroxine Core Structure and Receptor Binding Affinity

The thyroxine molecule possesses a unique architecture, centered around a diphenyl ether core, which is essential for its biological function. This core consists of two phenyl rings, an inner ring (closer to the side chain) and an outer ring, linked by an ether oxygen. Key structural features that determine binding affinity to thyroid hormone receptors include the substitution pattern on these rings, the nature of the side chain, and the resulting three-dimensional conformation. oncohemakey.com

Systematic modifications of this core structure have revealed several critical requirements for high-affinity receptor binding:

Diphenyl Ether Core: The perpendicular orientation of the two phenyl rings, favored by the bulky iodine substituents, is a major structural feature of active thyroid hormones. oncohemakey.com This specific conformation allows the molecule to fit snugly within the ligand-binding pocket (LBP) of the thyroid hormone receptor. oncohemakey.com

Iodine Substituents: The iodine atoms at the 3, 5, 3', and 5' positions are crucial. The inner ring (positions 3 and 5) and the outer ring (positions 3' and 5') require halogen substituents for optimal activity. Triiodothyronine (T3), which lacks the 5'-iodine, generally binds to TRs with a much higher affinity than thyroxine (T4). nih.gov The removal of all iodine atoms, as in the T0 analogue, results in a dramatic decrease in binding affinity by approximately five orders of magnitude compared to T3. acs.org The bulky 5'-iodine in T4 is accommodated by the receptor through subtle conformational changes in the ligand-binding domain. nih.gov

4'-Hydroxyl Group: A hydroxyl group (or a group capable of hydrogen bonding) at the 4' position of the outer ring is a critical determinant for high-affinity binding. researchgate.netresearchgate.net This group forms a key hydrogen bond with a histidine residue within the receptor's ligand-binding pocket, anchoring the ligand.

Alanine (B10760859) Side Chain: The alanine side chain at the 1-position of the inner ring also contributes to binding. While modifications are tolerated, a negatively charged side chain, such as in the acetic acid analogues (e.g., tetraiodothyroacetic acid), can maintain or even enhance binding affinity. oncohemakey.comresearchgate.net

The binding affinities of various thyroxine analogues illustrate these principles. The specificity of nuclear T3 receptors for these analogues closely mirrors their biological potency. researchgate.net

CompoundKey Structural FeaturesRelative Binding Affinity to TRReference
Thyroxine (T4)3,5,3',5'-TetraiodoLower than T3 nih.gov
Triiodothyronine (T3)3,5,3'-TriiodoHigh nih.gov
Reverse T3 (rT3)3,3',5'-TriiodoSeveral orders of magnitude lower than T4/T3 oncohemakey.com
Tetraiodothyroacetic acid (Tetrac)Acetic acid side chainPotent inhibitor researchgate.net
Thyronine (T0)No iodine substituents~5 orders of magnitude lower than T3 acs.org

Rational Design of Thyroxine Analogues for Probing Receptor Subtype Specificity

Advances in structural biology, particularly the determination of X-ray crystal structures of TR ligand-binding domains (LBDs), have revolutionized the design of thyroxine analogues. oncohemakey.com This structure-based approach allows for the rational design of ligands with high affinity and, crucially, subtype specificity. The primary goal has been the development of TRβ-selective agonists, which hold therapeutic promise for treating metabolic disorders like high cholesterol and obesity. nih.govnih.gov

The design strategy often exploits a key difference in the ligand-binding pockets of TRα and TRβ: a single amino acid variation, Serine 277 in TRα and Asparagine 331 in TRβ. nih.gov Ligands can be designed to interact favorably with Asn-331 to achieve TRβ selectivity.

Examples of rationally designed analogues include:

GC-1 (Sobetirome): This compound was designed to be a TRβ-selective agonist. Its selectivity stems from two main features: the replacement of the alanine side chain with an oxyacetic acid group and a diphenylmethane (B89790) scaffold instead of a diphenyl ether. nih.gov The oxyacetic acid chain forms favorable polar interactions in the TRβ pocket, while the 3,5-dimethyl substitutions lock the molecule in the required perpendicular conformation. nih.gov

GC-24: This analogue builds upon GC-1 by adding a large substituent at the 3' position. This modification improves TRβ selectivity by a factor of 40–60. nih.gov The receptor pocket expands to accommodate this bulky group, a flexibility that appears greater in TRβ than in TRα. nih.govpnas.org

KTA-439: This is another highly TRβ-selective thyromimetic based on an indane derivative. researchgate.net

Triac (3,5,3'-triiodothyroacetic acid): While a naturally occurring metabolite, its mechanism of TRβ selectivity provides design insights. Molecular dynamics simulations show that the TRβ ligand-binding cavity expands in the presence of Triac, allowing water molecules to enter. pnas.org This increased solvation compensates for weaker direct interactions and results in a lower free energy of binding to TRβ, providing a unique entropy-driven mechanism for selectivity. pnas.org

These studies demonstrate that designing subtype-specific compounds can be achieved by strategically modifying the ligand at the 1-position side chain or by adding substituents that exploit differences in the flexibility and composition of the receptor subtypes' binding pockets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thyroxine Ligands

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structure of compounds and their biological activity. nih.gov For thyroxine ligands, QSAR models are developed to predict binding affinity and functional activity (agonism/antagonism) for thyroid hormone receptors, thereby facilitating the design of novel ligands and prioritizing chemicals for experimental testing. nih.govosti.gov

These models use molecular descriptors—numerical values that characterize the chemical properties of a molecule (e.g., steric, electronic, hydrophobic)—to build a mathematical equation that relates these descriptors to activity. nih.gov Several QSAR studies have been conducted on thyroid hormone receptor ligands:

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. A study on 55 TR ligands yielded models with significant cross-validated correlation coefficients (q²) of 0.781 for TRα and 0.693 for TRβ, indicating good predictive ability. drugbank.com

3D-QSAR (CoMFA and CoMSIA): These more advanced models consider the three-dimensional structure of the ligands.

CoMFA (Comparative Molecular Field Analysis): This method correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields.

CoMSIA (Comparative Molecular Similarity Indices Analysis): This method also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A study on TRβ agonists developed significant CoMFA and CoMSIA models with R²cv values of 0.732 and 0.853, respectively. The models were further validated with a test set, yielding high predictive R² (R²pred) values of 0.7054 and 0.7129, confirming their robustness. researchgate.net

QSAR models, often combined with molecular docking simulations, provide valuable insights. researchgate.netnih.gov Docking helps to visualize the probable binding modes of ligands in the receptor pocket, identifying key amino acid interactions. researchgate.net QSAR models can then quantify which structural features are most relevant for binding and selectivity. For instance, a QSAR model developed for a large database of THRβ ligands showed an external accuracy of R²=0.55. nih.gov Another model was developed specifically to predict the binding affinities of antagonists that inhibit coactivator interaction with the AF-2 domain of THRβ, achieving an R² of 0.70. nih.govosti.gov

QSAR Model Statistics for TRβ Agonists
QSAR MethodCross-validated R² (R²cv)Predictive R² (R²pred)Reference
CoMFA0.7320.7054 researchgate.net
CoMSIA0.8530.7129 researchgate.net

These computational approaches serve as powerful tools in modern drug design, helping to guide structural modifications to enhance binding affinity and selectivity for the desired thyroid hormone receptor subtype. researchgate.netnih.gov

Preclinical Models for Investigating Fundamental Thyroxine Biology

In Vitro Cellular Models for Studying Thyroxine Action and Signaling Pathways

In vitro cellular models provide a controlled environment to dissect the molecular and signaling events initiated by thyroxine. These systems are instrumental in identifying the direct cellular targets and downstream pathways affected by thyroid hormone.

Researchers utilize a range of cell lines to explore thyroxine's effects. For instance, studies on human cancer cell lines, including those derived from thyroid (BHP18-21v, FRO, WRO), pancreas (hPANC-1), and ovary (OVCAR-3, SKOV-3), have been employed to understand thyroxine-induced proliferation. plos.orgiiarjournals.org These studies have helped to elucidate the involvement of critical signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. iiarjournals.org In specific thyroid cancer cell lines where the thyroid hormone receptor (TR) is absent, reintroducing TRβ has been shown to trigger the RhoB signaling pathway, providing insight into the receptor's function. plos.org

To study non-genomic actions, which are rapid cellular effects not mediated by nuclear gene transcription, researchers use cell lines like CV-1, which lack nuclear TRs but express the plasma membrane receptor integrin αvβ3. mdpi.com This model has been crucial in demonstrating that thyroxine can initiate signaling cascades directly from the cell surface. mdpi.com

More complex in vitro systems include co-culture models. A notable example is the co-culture of H4 human glioma cells with neuroblastoma cells, which demonstrated that astrocytes can convert thyroxine (T4) into the more active triiodothyronine (T3) and supply it to adjacent neurons, a key paracrine interaction in the brain. frontiersin.org Furthermore, human neural progenitor cells (hNPCs) derived from brain tissue serve as a model to study the expression of thyroid hormone signaling molecules during different phases of neurodevelopment. plos.org

Table 1: Examples of In Vitro Cellular Models in Thyroxine Research This table is interactive. You can sort and filter the data.

Cell Line/Model Origin Research Application Key Findings
BHP18-21v, FRO, WRO Human Thyroid Carcinoma Studying TRβ function Re-expression of TRβ activates the RhoB signaling pathway. plos.org
SKOV-3, hCM Human Ovarian/Melanoma Investigating mitogenic effects T3-induced proliferation is mediated by the PI3K pathway. iiarjournals.org
CV-1 Monkey Kidney Fibroblast Analyzing non-genomic actions Demonstrates T4-mediated activation of the MAPK pathway via integrin αvβ3. mdpi.com
H4 / Neuroblastoma Human Glioma / Neuroblastoma Modeling astrocyte-neuron interaction Shows paracrine signaling where astrocytes provide T3 to neurons. frontiersin.org

| hNPCs | Human Neural Progenitor | Studying neurodevelopment | Characterizes the expression profile of TH signaling molecules during development. plos.org |

Organoid and 3D Culture Systems in Thyroxine Research

While 2D cell cultures are valuable, they often fail to replicate the complex three-dimensional architecture and cell-cell interactions of native tissues. hilarispublisher.comhilarispublisher.com Organoid and 3D culture systems have emerged as more physiologically relevant models for studying thyroxine biology. mdpi.comfrontiersin.org

Thyroid organoids are self-organizing 3D structures derived from embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), or adult thyroid follicular cells. mdpi.combohrium.comnih.gov These models successfully recapitulate the key architectural and functional features of the thyroid gland. bohrium.com For example, organoids derived from mouse and human cells form follicle-like structures that express essential thyroid markers like PAX8 and NKX2-1. mdpi.compnas.org Crucially, they possess the machinery for hormone production and have been shown to secrete thyroxine (T4). mdpi.compnas.org

The development of these 3D models has been a significant step forward. Early suspension cultures could form 3D follicles but were not sustainable long-term. mdpi.com Modern organoid protocols, often using an extracellular matrix scaffold, allow for the stable, long-term expansion of thyroid follicular cells that assemble into functional units. frontiersin.orgpnas.org These systems allow researchers to study complex processes like folliculogenesis and the interactions between thyrocytes and their surrounding matrix in a highly controlled yet biologically representative setting. frontiersin.org

Table 2: Overview of 3D Culture Systems for Thyroxine Research This table is interactive. You can sort and filter the data.

Model Type Source Key Characteristics Research Focus
Spheroids Thyroid Cancer Cell Lines Cellular aggregates forming 3D structures. frontiersin.org Investigating tumor morphology and cell-cell interactions. hilarispublisher.comhilarispublisher.com
Organoids Mouse/Human ESCs, iPSCs, Adult Stem Cells Self-organizing follicular structures that express thyroid markers and produce hormones. mdpi.combohrium.comnih.govresearchgate.net Studying thyroid development, hormone synthesis, and modeling diseases. mdpi.compnas.org

| Scaffold-based Cultures | Primary Thyrocytes in Collagen Gel | Reconstruction of thyroid follicles within a supportive matrix. frontiersin.org | Analysis of folliculogenesis and cell-matrix interactions. frontiersin.org |

Genetic Animal Models (e.g., gene knockout/knock-in) for Thyroid Hormone Pathway Dissection

Genetically engineered mouse models, particularly those involving gene knockouts (deletion) and knock-ins (insertion of a mutant gene), have been fundamental in dissecting the complex in vivo roles of the proteins involved in thyroxine signaling.

Other key knockout models include:

TSHR-KO: Mice lacking the TSH receptor are profoundly hypothyroid. This model has been used to distinguish between TSH-independent steps in hormone synthesis (like thyroglobulin production) and TSH-dependent steps (like iodide organification). pnas.org

Titf1/Pax8 Heterozygous KO: Mice heterozygous for null mutations in both the Titf1 and Pax8 transcription factor genes develop congenital hypothyroidism, providing a model for the multigenic origin of this human disease. oup.com

Knock-in models, where a mutated gene replaces the normal one, have also been invaluable. Mice with a knock-in mutation in TRβ that prevents hormone binding display a severe hypothyroid phenotype, confirming the repressive role of the unliganded receptor. nih.gov Other TRβ knock-in models that mimic human mutations are used to study the progression of follicular thyroid cancer. frontiersin.org

Table 3: Selected Genetic Mouse Models for Thyroxine Pathway Dissection This table is interactive. You can sort and filter the data.

Gene Modified Model Type Key Phenotype/Finding Research Application
Thrb (TRβ) Knockout Elevated TSH and thyroid hormones; hearing defects. embopress.orgjax.org Dissects the specific role of TRβ in the pituitary-thyroid axis and inner ear.
Thra/Thrb Double Knockout Extreme hormone resistance but milder phenotype than hypothyroidism. embopress.org Demonstrates the repressive function of unliganded TRs.
TSHR Knockout Profound hypothyroidism; inability to organify iodide. pnas.org Differentiates TSH-dependent vs. -independent steps of hormone synthesis.
Titf1/Pax8 Double Heterozygous Knockout Congenital hypothyroidism with reduced hormone secretion. oup.com Models the multigenic basis of thyroid dysgenesis.

| Thrb (mutant) | Knock-in | Severe hypothyroidism or spontaneous follicular thyroid cancer, depending on the mutation. nih.govfrontiersin.org | Studies mechanisms of hormone resistance and carcinogenesis. |

In Vivo Animal Models for Studying Fundamental Mechanisms of Thyroxine Action (excluding therapeutic efficacy)

In addition to genetically modified organisms, a range of other animal models are used to study the fundamental, systemic effects of thyroxine, particularly during development.

Amphibians, such as the frog Xenopus laevis, are a classic model for studying thyroxine's role in development. nih.gov The process of metamorphosis, the transformation from an aquatic tadpole to a terrestrial frog, is entirely dependent on thyroid hormone. nih.gov This dramatic and externally observable transformation allows researchers to easily study how thyroxine orchestrates complex processes like tissue remodeling, cell death (e.g., tail resorption), and organogenesis. nih.govtandfonline.com The axolotl, an amphibian that typically does not undergo metamorphosis, is also a valuable model for investigating thyroid hormone-dependent development. frontiersin.org

The zebrafish (Danio rerio) has become another powerful vertebrate model. f1000research.com Its externally developing, transparent embryos allow for the real-time, in vivo imaging of organ development. f1000research.com This has enabled detailed analysis of how thyroxine signaling influences the formation and function of the brain, heart, retina, and immune system. nih.gov The conservation of the hypothalamic-pituitary-thyroid axis between zebrafish and mammals makes it a highly relevant system for dissecting the fundamental mechanisms of thyroxine action. f1000research.comresearchgate.net

Rodent models are also used to investigate specific physiological processes. For example, rat models of congenital hypothyroidism have been instrumental in showing that thyroxine is critical for the proper maturation of specific brain cells, such as GABAergic inhibitory neurons. frontiersin.org A specialized transgenic mouse model, the THAI (TH Action Indicator) mouse, was engineered to express a luciferase reporter gene that is activated by thyroid hormone. This allows for the sensitive, tissue-specific measurement of local thyroxine action throughout the body in a living animal, providing a dynamic view of hormone signaling in different physiological states. oup.com

Table 4: Key In Vivo Animal Models for Fundamental Thyroxine Research This table is interactive. You can sort and filter the data.

Model Organism Key Feature(s) Primary Research Area
Xenopus laevis (Frog) TH-dependent metamorphosis; external development. nih.govnih.gov Studying large-scale developmental remodeling, apoptosis, and organogenesis. tandfonline.com
Danio rerio (Zebrafish) Transparent embryos; rapid external development. f1000research.com Real-time imaging of organ development (brain, heart, retina); HPT axis formation. nih.gov
Rodents (Rat, Mouse) Mammalian physiology; established neurological assays. Investigating neurodevelopment, such as GABAergic neuron maturation. frontiersin.org
THAI Reporter Mouse Luciferase reporter system for TH action. oup.com In vivo, tissue-specific quantification of local thyroid hormone signaling. oup.com

| Ambystoma mexicanum (Axolotl) | Neotenic (non-metamorphosing) development. frontiersin.org | Comparative studies of thyroid hormone-dependent development. frontiersin.org |

Theoretical and Computational Approaches in Thyroxine Research

Molecular Dynamics Simulations of Thyroxine-Receptor Interactions

Molecular dynamics (MD) simulations have become a powerful tool for investigating the dynamic nature of thyroxine binding to its receptors, primarily the thyroid hormone receptors (TRs). These simulations model the movement of atoms over time, providing a detailed view of the conformational changes that occur during ligand binding and receptor activation. acs.orgnih.gov

Research using MD simulations has revealed the intricate dance between thyroxine and the ligand-binding domain (LBD) of TRs. nih.gov It is understood that the binding of a ligand, such as thyroxine, induces a conformational change in the LBD, particularly in a region known as helix 12 (H12). github.iooup.com This change is crucial for the recruitment of coactivator or corepressor proteins, which in turn modulate gene transcription. github.io

Key findings from MD simulations include:

Ligand Entry and Exit Pathways: Contrary to a simple lock-and-key model, simulations suggest multiple pathways for thyroxine to enter and exit the binding pocket. oup.comnih.gov One study indicated that ligand dissociation is more likely to occur through rearrangements in a mobile part of the LBD involving helix 3 and surrounding loops, rather than primarily involving helix 12. nih.gov

Role of Specific Residues: Simulations have highlighted the importance of specific amino acid residues within the LBD that are critical for stabilizing the bound hormone. For instance, mutations in certain residues can alter the dynamics of H12, affecting the receptor's ability to bind to co-regulators and influencing hormone affinity. github.io

Water Molecules in the Binding Pocket: MD studies have shown that water molecules can play a significant role in mediating the interaction between thyroxine and the receptor, sometimes facilitating ligand destabilization. github.io

Interactive Table: Key Parameters in Molecular Dynamics Simulations of Thyroxine-Receptor Interactions

ParameterDescriptionRelevance to Thyroxine Research
Force Field A set of parameters used to calculate the potential energy of the system.Determines the accuracy of the interactions between thyroxine and the amino acids of the receptor.
Simulation Time The duration over which the molecular movements are simulated.Longer simulation times allow for the observation of larger conformational changes and rare events, such as ligand binding or unbinding.
Ensemble The statistical-mechanical ensemble used (e.g., NVT, NPT).Ensures that the simulation is run under conditions that mimic a specific thermodynamic environment (e.g., constant temperature and pressure).
Water Model The model used to represent water molecules in the simulation.Crucial for accurately simulating the role of water in the binding process.

Quantum Chemical Calculations on Thyroxine Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, geometry, and reactivity of the thyroxine molecule itself. researchgate.nettorun.pl These methods solve the Schrödinger equation for the molecule, yielding detailed information about its properties.

Studies employing quantum chemistry have focused on:

Molecular Geometry: Calculations have been used to optimize the three-dimensional structure of thyroxine, including bond lengths, bond angles, and dihedral angles. researchgate.nettorun.pl The conformation of the ether bridge and the orientation of the two phenyl rings are of particular interest, as they influence how the molecule fits into the receptor's binding pocket. torun.pl

Charge Distribution: Understanding the distribution of electrical charge within the thyroxine molecule is crucial for explaining its interactions with the receptor. torun.pl Quantum chemical methods can calculate the molecular electrostatic potential, which highlights regions of the molecule that are likely to engage in electrostatic interactions. researchgate.net

Reactivity Indices: These calculations can predict the most likely sites for chemical reactions, such as deiodination, which is a key step in the metabolism of thyroxine. researchgate.net For example, an NBO (Natural Bond Orbital) analysis has shown that the iodine atoms at the 3 and 5 positions of the inner ring have a more positive charge, making them more susceptible to deiodination. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the computed molecular structure. researchgate.net

Interactive Table: Properties of Thyroxine from Quantum Chemical Calculations

PropertyDescriptionSignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences the molecule's solubility and its long-range interactions with other molecules.
Mulliken Atomic Charges A method for partitioning the total molecular charge among the individual atoms.Provides insight into the electrostatic interactions between thyroxine and its receptor. researchgate.net
Hyperpolarizability A measure of the non-linear response of the molecule to an external electric field.Relevant for understanding the molecule's optical properties.

Predictive Modeling of Thyroxine Biotransformation and Distribution in Research Systems

Predictive models are used to simulate the fate of thyroxine in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). These models are valuable for understanding how various factors can influence circulating thyroxine levels.

One area of focus has been the development of models to predict the effects of endocrine-disrupting chemicals on thyroxine homeostasis. nih.govresearchgate.net For instance, research has tested the hypothesis that the combined effect of chemicals that inhibit thyroxine synthesis and those that enhance its clearance can be predicted using integrated addition models. nih.gov In one study, an integrated addition model provided a better prediction of the decrease in serum thyroxine in rats exposed to a mixture of pesticides and polyhalogenated aromatic hydrocarbons compared to an effect addition model. nih.govresearchgate.net

Machine learning models are also being developed to predict appropriate dosages of levothyroxine for patients with hypothyroidism, taking into account various clinical factors. frontiersin.orgfrontiersin.org While this falls outside the direct scope of DL-Thyroxine research, the methodologies are relevant. For example, a study using an Extra Trees Regressor model identified BMI, comorbidities, and age as key predictors for levothyroxine dosage. frontiersin.org Another study developed a support vector regression (SVR) model to predict L-T4 dosage in patients with differentiated thyroid cancer, which was found to be more accurate than empirical administration. frontiersin.org

Bioinformatics and Systems Biology Approaches to Thyroid Hormone Networks

Bioinformatics and systems biology offer a holistic view of the complex networks that govern thyroid hormone function. These approaches integrate large datasets from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of thyroid hormone signaling pathways. longdom.orgrevistaendocrino.org

Key applications in this area include:

Transcriptome Analysis: By analyzing gene expression data from thyroid tissues or cells treated with thyroxine, researchers can identify genes and pathways that are regulated by thyroid hormones. longdom.orgrevistaendocrino.org This helps to elucidate the molecular mechanisms underlying the physiological effects of thyroxine. revistaendocrino.org

Network Inference: Various computational techniques, such as Bayesian statistics, can be used to construct gene regulatory networks from expression data. biorxiv.org These networks can reveal key "hub" genes that play a central role in coordinating the cellular response to thyroid hormones. revistaendocrino.org

Pathway Enrichment Analysis: This method identifies biological pathways that are over-represented in a list of differentially expressed genes, providing insights into the functional consequences of changes in thyroid hormone signaling. longdom.org

For example, a systems biology approach was used to construct networks from gene expression data in the thyroid and cortex of rats exposed to potassium iodide, revealing correlations between genes in both organs and identifying key regulatory pathways. biorxiv.org Another study used systems biology methods to uncover the carcinogenic progression mechanisms in papillary thyroid cancer, identifying core signaling pathways influenced by environmental factors and genetic and epigenetic regulations. nih.gov

In Silico Analysis of Ligand-Receptor Binding and Conformational Preferences

In silico analysis, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, is widely used to investigate the binding of thyroxine and its analogs to target receptors. nih.govfrontiersin.org These methods are instrumental in drug design and in understanding the structural basis of ligand recognition.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies of thyroxine with thyroid hormone receptors have shown that the anionic form of the carboxylate group is essential for binding, while the protonated form of the amino group can hinder it. nih.gov These studies also highlight the importance of the protonation state of the phenolic hydroxyl group, which can alter the electron density and stacking propensity of the aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR approach, known as Comparative Molecular Field Analysis (CoMFA), has been applied to thyroxine analogs binding to transthyretin. nih.govacs.org This method considers the different ionization species and binding modes of the ligands to create a predictive model of binding affinity. nih.govacs.org

Conformational Analysis: Computational methods are used to explore the different possible three-dimensional arrangements (conformations) of the thyroxine molecule. sciforum.net Understanding the energetically favorable conformations is crucial, as only specific conformations may be able to bind to the receptor.

An in-silico docking study of 26 thyroid hormone metabolites with the αvβ3 integrin receptor showed that all tested molecules had an affinity for the receptor. frontiersin.org Notably, the sulfated forms of 3,3' T2 and T4 demonstrated the highest binding affinity. frontiersin.org This study also reinforced the importance of the carboxylic group for binding. frontiersin.org

Emerging Research Avenues and Future Directions in Dl Thyroxine Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Thyroxine Research

The advent of "omics" technologies has revolutionized thyroid hormone research, allowing for a holistic and high-throughput analysis of the molecular events governed by thyroxine. nih.govbioscientifica.com These approaches provide a comprehensive view of the physiological layers, from the genetic blueprint to the metabolic output, enabling a deeper understanding of DL-Thyroxine's multifaceted actions. nih.govbioscientifica.com

Genomics: The primary actions of L-thyroxine's active metabolite, T3, are mediated by its binding to nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors. nih.govresearcher.lifescilit.com This interaction regulates the expression of target genes by recruiting coregulator proteins that modify chromatin structure. researcher.lifescilit.comendocrine-abstracts.org Genomic studies focus on identifying thyroid hormone response elements (TREs) across the genome and understanding the complex gene networks regulated by thyroxine in different tissues. nih.gov This has been crucial in deciphering the genetic determinants of thyroid function and identifying a wide array of genes directly and indirectly influenced by thyroid hormones. nih.govbioscientifica.com

Proteomics: Proteomics investigates the large-scale expression and function of proteins, offering a direct look at the functional machinery of the cell. In thyroxine research, proteomics helps identify shifts in the plasma and tissue proteome in response to varying thyroid hormone levels. nih.govbioscientifica.com However, thyroid proteomics faces challenges due to the vast dynamic range of protein abundances, with thyroglobulin being exceptionally high compared to other signaling proteins. oup.com Despite these hurdles, proteomic analyses have been applied to thyroid tumors to identify potential protein biomarkers for diagnosis and prognosis. mdpi.comresearchgate.net Combining proteomics with transcriptomics allows researchers to validate gene expression changes at the protein level and assemble discrete molecular events into functional pathways. oup.comnih.gov

Metabolomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within cells, tissues, or biofluids. longdom.org This technology is particularly suited to studying thyroxine, a key regulator of metabolism. nih.gov Studies on patients treated with levothyroxine (L-thyroxine) have revealed significant changes in the plasma metabolome, particularly in lipids and amino acids. nih.govoup.com For instance, treatment can alter the levels of ceramides, phosphatidylcholines, triglycerides, and acylcarnitines, suggesting changes in fatty acid transport and β-oxidation. nih.gov These metabolomic profiles can serve as sensitive biomarkers of thyroid hormone action at the tissue level, potentially offering a more nuanced assessment of a patient's metabolic status than traditional thyroid function tests. oup.comnih.gov

Table 1: Applications of Omics Technologies in Thyroxine Research
Omics TechnologyPrimary FocusKey Applications in Thyroxine ResearchExamples of Findings
Genomics Genes and genetic information (DNA)Identifying thyroid hormone response elements (TREs); Mapping gene regulatory networks. nih.govnih.govIdentification of genes directly regulated by thyroid hormone receptors (TRs) controlling development and metabolism. nih.gov
Proteomics Proteins and their functionsAnalyzing changes in protein expression in response to thyroxine; Discovering disease biomarkers. nih.govoup.comIdentification of key signaling molecules (e.g., IGHG3, ISG15) in autoimmune thyroid disease. nih.gov
Metabolomics Metabolites and metabolic pathwaysAssessing the systemic metabolic effects of thyroxine; Identifying biomarkers of tissue-specific thyroid hormone action. nih.govlongdom.orgChanges in lipid and amino acid profiles in patients undergoing levothyroxine treatment. nih.gov

Development of Novel Chemical Biology Tools for Probing Thyroxine Action

Understanding the precise mechanisms of thyroxine transport, receptor binding, and downstream signaling requires sophisticated tools that can track these processes in real-time within complex biological systems. Chemical biologists are developing innovative probes and labeling strategies to visualize and manipulate thyroxine pathways with greater precision.

Fluorescent Probes: A significant advancement is the creation of fluorescent probes based on the L-thyroxine scaffold. nih.gov These probes allow for the real-time monitoring of thyroxine uptake by specific transporter proteins. For example, a dansyl-based fluorescent probe with an L-thyroxine moiety has been developed to be highly selective for the Monocarboxylate Transporter 8 (MCT8), a key thyroid hormone transporter. nih.govresearchgate.net The fluorescence of these probes can change upon binding to proteins or entering a cell, providing a direct readout of transport activity. researchgate.net Such tools are invaluable for studying the dynamics of hormone delivery and for screening compounds that might modulate transporter function. nih.govresearchgate.net

Photoaffinity Labeling: Photoaffinity labeling is a powerful technique used to identify and characterize hormone-binding proteins. nih.gov This method utilizes photoreactive probes, often analogues of thyroxine, that are chemically inert until activated by UV light. nih.govthermofisher.com Once the probe binds to its target, such as a thyroid hormone receptor, a flash of UV light initiates a covalent cross-linking reaction, permanently attaching the probe to the receptor. nih.govnih.gov This allows for the isolation and structural analysis of the hormone-receptor complex, providing detailed insights into the binding domain and the interactions that govern hormone recognition. nih.gov

These chemical biology tools offer significant advantages over traditional methods by enabling the study of thyroxine action in living cells and providing a higher degree of spatial and temporal resolution. nih.govnih.gov

Table 3: Novel Chemical Biology Tools in Thyroxine Research
Tool TypePrinciple of ActionApplication in Thyroxine Research
Fluorescent Probes A thyroxine molecule is conjugated to a fluorophore. Its fluorescence properties change upon binding to a target or a change in its environment. researchgate.netgoogle.comMonitoring cellular uptake of thyroxine via transporters like MCT8; Studying binding kinetics with plasma proteins like TBG. nih.govresearchgate.net
Photoaffinity Labels A thyroxine analogue contains a photoreactive group (e.g., aryl azide) that forms a covalent bond with a binding partner upon UV light exposure. nih.govthermofisher.comIdentifying and mapping the hormone-binding domain of thyroid hormone receptors; Studying receptor structure and organization in chromatin. nih.gov

Unexplored Aspects of Thyroxine Enantiomer Biology and Biochemistry

The biological and biochemical investigation of thyroxine has overwhelmingly focused on the L-enantiomer, which is the naturally produced, biologically active form that is metabolized to T3. nih.gov The D-enantiomer, D-thyroxine, has historically been considered to have no significant pharmacological activity in the classical sense of thyroid hormone function. acs.org This has led to a significant gap in our understanding of its potential roles.

The primary unexplored area is whether D-thyroxine has any subtle or non-canonical biological functions. While it does not bind effectively to thyroid hormone receptors to elicit genomic effects, questions remain about its other potential interactions:

Metabolism and Transport: How is D-thyroxine metabolized and transported in the body? Does it compete with L-thyroxine for binding to plasma proteins or cell membrane transporters? Understanding its pharmacokinetics is a critical first step.

Non-Genomic Signaling: Could D-thyroxine participate in the rapid, non-genomic signaling pathways that are less dependent on nuclear receptor binding? These pathways often involve membrane receptors and cytoplasmic protein kinase cascades. scilit.comendocrine-abstracts.org

Allosteric Modulation: Is it possible that D-thyroxine could act as an allosteric modulator of receptors or enzymes involved in L-thyroxine signaling, even if it lacks direct agonist activity?

Biochemical Precursor: Could D-thyroxine serve as a substrate for unknown enzymatic pathways, leading to the formation of novel metabolites with distinct biological activities?

The lack of research into D-thyroxine represents a significant frontier in thyroid biology. The development of precise analytical methods to separate and quantify thyroxine enantiomers is a crucial prerequisite for these investigations. nih.gov Future studies are needed to systematically explore the biochemistry of D-thyroxine and determine if it is truly inert or possesses currently unappreciated biological functions. This exploration could challenge long-held assumptions and potentially open new therapeutic avenues.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis and bioassays?

  • Methodology :
  • Detailed protocols : Follow Beilstein Journal guidelines for experimental sections, including reaction times, temperatures, and purification steps (e.g., recrystallization in ethanol/water) .
  • Data sharing : Upload raw NMR/HPLC files to repositories (e.g., Zenodo) with DOI links in supplementary materials .
  • Ethical compliance : Obtain IACUC approval for animal studies and adhere to ARRIVE 2.0 guidelines for reporting .

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